molecular formula C21H17Cl2FN2O3S B3685700 N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3685700
M. Wt: 467.3 g/mol
InChI Key: FSKOETGGNPORDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique structural components, including dichlorobenzyl, fluorophenyl, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the glycinamide backbone, followed by the introduction of the dichlorobenzyl, fluorophenyl, and phenylsulfonyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N2-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural components allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dichlorobenzyl)-N-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(3,4-dichlorobenzyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide stands out due to its specific combination of dichlorobenzyl, fluorophenyl, and phenylsulfonyl groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c22-19-10-9-15(11-20(19)23)13-26(30(28,29)18-7-2-1-3-8-18)14-21(27)25-17-6-4-5-16(24)12-17/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKOETGGNPORDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3,4-dichlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.